Cas no 1212365-10-0 ((R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl)

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl is a chiral building block widely used in pharmaceutical and agrochemical synthesis. The compound features a trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in drug design. Its ethyl ester moiety improves solubility and facilitates further derivatization. The hydrochloride salt form ensures stability and ease of handling. The (R)-enantiomer is particularly significant for stereoselective synthesis, enabling the production of optically active intermediates. This compound is commonly employed in the development of bioactive molecules, including protease inhibitors and fluorinated analogs of natural products. Its high purity and well-defined stereochemistry make it a reliable choice for research and industrial applications.
(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl structure
1212365-10-0 structure
Product name:(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl
CAS No:1212365-10-0
MF:C6H11ClF3NO2
Molecular Weight:221.605251550674
MDL:MFCD07784299
CID:4686007

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl 化学的及び物理的性質

名前と識別子

    • (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl
    • (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride
    • Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate hydrochloride
    • (R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrovhloride
    • (R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
    • MDL: MFCD07784299
    • インチ: 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1
    • InChIKey: MXIOWDVYFZIGCM-PGMHMLKASA-N
    • SMILES: Cl.FC([C@@H](CC(=O)OCC)N)(F)F

計算された属性

  • 精确分子量: 221.0430408 g/mol
  • 同位素质量: 221.0430408 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 157
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 221.60
  • トポロジー分子極性表面積: 52.3

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC404009-250mg
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate hydrochloride
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£395.00 2025-02-21
abcr
AB555682-250 mg
(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl; .
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€687.60 2023-06-14
eNovation Chemicals LLC
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1212365-10-0 95%
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eNovation Chemicals LLC
Y1130697-5g
(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
1212365-10-0 95%
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$4475 2024-07-28
abcr
AB555682-250mg
(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl; .
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250mg
€698.00 2025-02-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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ethyl (R)-3-amino-4,4,4-trifluorobutanoate hydrochloride
1212365-10-0 95%
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A2B Chem LLC
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Ethyl 3-(R)-amino-4,4,4-trifluorobutyrate hydrochloride
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eNovation Chemicals LLC
Y1130697-50mg
(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
1212365-10-0 95%
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$190 2025-02-20
eNovation Chemicals LLC
Y1130697-100mg
(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
1212365-10-0 95%
100mg
$255 2025-02-20
eNovation Chemicals LLC
Y1130697-100mg
(R)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
1212365-10-0 95%
100mg
$255 2025-02-27

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl 関連文献

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HClに関する追加情報

Recent Advances in the Application of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl (CAS: 1212365-10-0) in Chemical Biology and Pharmaceutical Research

The compound (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl (CAS: 1212365-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral trifluorinated building block is increasingly recognized for its utility in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and metabolic diseases. Recent studies highlight its role as a key intermediate in the production of gamma-aminobutyric acid (GABA) analogs and other fluorinated pharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl in the asymmetric synthesis of fluorinated β-amino acids, which are crucial for improving the metabolic stability and bioavailability of peptide-based drugs. The research team utilized this compound to develop a series of novel GABAA receptor modulators with enhanced blood-brain barrier penetration, showing promising results in preclinical models of epilepsy and anxiety disorders.

In the realm of drug discovery, the trifluoromethyl group incorporated in this compound has been shown to significantly influence the pharmacokinetic properties of resulting molecules. A recent patent application (WO2023056789) describes its use in creating protease-resistant peptide therapeutics, where the trifluorinated moiety improves resistance to enzymatic degradation while maintaining target binding affinity. This advancement addresses a longstanding challenge in peptide drug development.

Ongoing research at several academic institutions is exploring the compound's potential in radiopharmaceutical applications. Preliminary results presented at the 2024 American Chemical Society meeting indicate that the fluorine atoms in (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl can serve as ideal sites for 18F labeling, making it valuable for positron emission tomography (PET) tracer development. This could open new avenues for neurological imaging and cancer diagnostics.

The synthetic accessibility of this compound has also seen improvements, with a recent Nature Protocols publication detailing a more efficient enzymatic resolution method for producing the (R)-enantiomer with >99% ee. This methodological advancement is expected to facilitate larger-scale production and broader adoption in pharmaceutical research.

Looking forward, the unique properties of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl position it as a versatile tool in medicinal chemistry. Its applications span from CNS drug development to the creation of metabolically stable peptide therapeutics, with several derivatives currently in preclinical development pipelines. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is likely to grow significantly in the coming years.

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